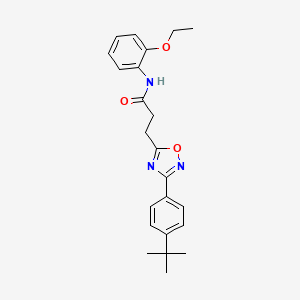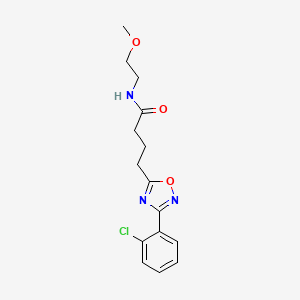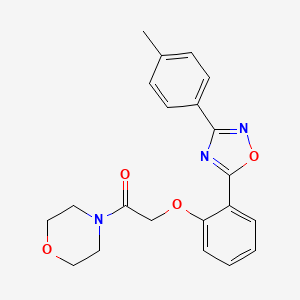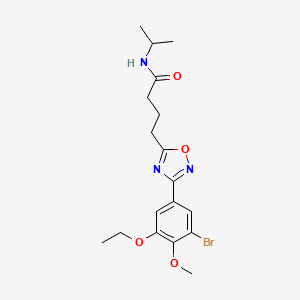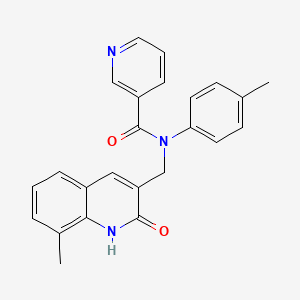
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide, also known as HMN-176, is a small molecule compound that has been extensively studied for its potential applications in various fields of science. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been extensively studied for its potential applications in various fields of science. It has been shown to have anticancer properties and has been studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and lung cancer. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
作用機序
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. By inhibiting PARP, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide can induce DNA damage and cell death in cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage and cell death in cancer cells, reduce inflammation in various tissues, and improve cognitive function in animal models of neurodegenerative diseases. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have minimal toxicity in animal models, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide is its potent inhibitory activity against PARP. This makes it a valuable tool for studying the role of PARP in various biological processes, including DNA repair and cell death. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have minimal toxicity in animal models, making it a safe compound for use in lab experiments.
One of the limitations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide. Additionally, further studies are needed to investigate the potential applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide in the treatment of neurodegenerative diseases and other conditions. Finally, more research is needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide and its effects on other biological processes.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide involves the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde and p-toluidine followed by the reaction with nicotinoyl chloride. The resulting product is purified by column chromatography to obtain the final compound.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-8-10-21(11-9-16)27(24(29)19-7-4-12-25-14-19)15-20-13-18-6-3-5-17(2)22(18)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHSUAWFNXYHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

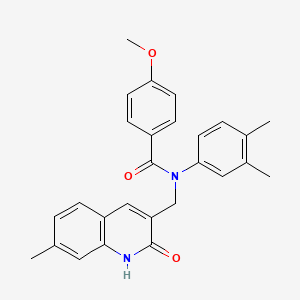
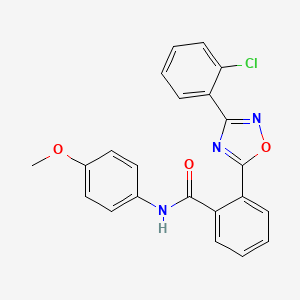
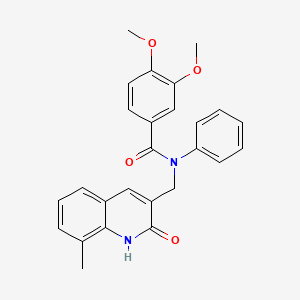
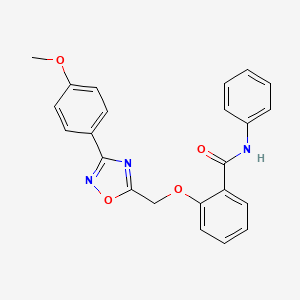

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)

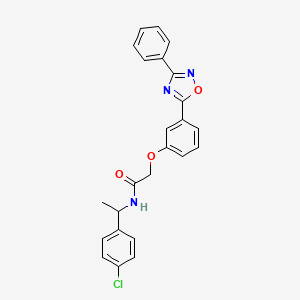
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
